molecular formula C8H15NO2 B13147889 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one

Cat. No.: B13147889
M. Wt: 157.21 g/mol
InChI Key: KYXVRTMLMHXITF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring fused to an ethanone backbone substituted with an isopropoxy group. The azetidine ring, a strained nitrogen-containing structure, confers unique reactivity and conformational constraints, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(azetidin-3-yl)-2-propan-2-yloxyethanone

InChI

InChI=1S/C8H15NO2/c1-6(2)11-5-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3

InChI Key

KYXVRTMLMHXITF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Azetidine-3-carboxylic acid or its esters (e.g., methyl or tert-butyl azetidine-3-carboxylate) serve as common starting points. These intermediates are often protected with Boc (tert-butoxycarbonyl) groups to facilitate selective reactions on the azetidine nitrogen.

Formation of the Azetidine Core

The azetidine ring can be formed or manipulated by:

  • Cyclization reactions involving amino alcohols or haloalkyl amines.
  • Nucleophilic substitution reactions on azetidine derivatives bearing leaving groups such as mesylates or tosylates.
  • Reduction of azetidine carboxylates using hydride reagents like sodium borohydride or Red-Al to yield azetidin-3-yl derivatives.

Introduction of the Propan-2-yloxy Group

The propan-2-yloxy substituent on the ethanone moiety is introduced via:

  • Alkylation of hydroxyethyl intermediates using isopropyl halides or isopropyl tosylates under SN2 conditions.
  • Mitsunobu reaction conditions, which enable the substitution of hydroxyl groups with alkoxy groups, providing stereochemical control when necessary.

Formation of the Ethanone Functionality

The ethanone (acetyl) group is typically installed by:

  • Acylation of the azetidin-3-yl intermediate with acetyl chloride or acetyl anhydride.
  • Oxidation of corresponding alcohols to ketones using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane (DMP).
  • In some cases, the ketone is introduced by condensation reactions involving ketone-containing building blocks and azetidine derivatives.

Protection and Deprotection Steps

  • Boc protection of the azetidine nitrogen is standard to prevent side reactions during alkylation or acylation.
  • Deprotection is usually achieved by acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.

Reduction and Purification

  • Hydride reducing agents like sodium borohydride, lithium aluminum hydride, or Red-Al are employed to reduce esters or ketones selectively during intermediate steps.
  • Purification is typically performed by aqueous extraction, recrystallization, or chromatographic methods (e.g., silica gel column chromatography).

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Boc protection Boc anhydride, triethylamine or DIPEA Boc-protected azetidine-3-carboxylate
2 Reduction Sodium borohydride or Red-Al Azetidin-3-yl alcohol derivative
3 Alkylation (introduction of propan-2-yloxy) Isopropyl tosylate or Mitsunobu conditions Ether formation on ethanone side chain
4 Acylation/oxidation Acetyl chloride or oxidation reagent (PCC/DMP) Formation of ethanone moiety
5 Deprotection Trifluoroacetic acid or HCl Free azetidine nitrogen restored
6 Purification Extraction, chromatography Pure 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one

Detailed Notes on Reagents and Conditions

  • Hydride Reducing Agents: Sodium borohydride is preferred for mild reductions of esters to alcohols, while Red-Al or lithium aluminum hydride are used for more robust reductions.
  • Bases: Diisopropylethylamine (DIPEA) and triethylamine are common bases used in protection and alkylation steps to scavenge acids formed during the reaction.
  • Acidic Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection due to its volatility and ease of removal.
  • Solvents: Tetrahydrofuran (THF), methanol, and ethyl acetate are frequently employed solvents, chosen for solubility and reaction compatibility.
  • Temperature Control: Reactions are usually conducted at low to ambient temperatures (0–25 °C) to control side reactions and improve selectivity.

Summary of Key Literature and Patent Sources

Source Type Reference Details Key Contributions
Patent WO2018108954A1 (2017) Detailed synthetic routes for azetidine derivatives, including hydride reductions and protection strategies.
Research Article PMC7737621 (2020) Methods for alkylation and Mitsunobu reactions for ether formation in related glycinamide derivatives.
Experimental Procedures Royal Society of Chemistry Supplementary Data (2018) General procedures involving Ti(i-PrO)4-mediated amine-ketone coupling and hydride reductions.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone to alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic agents.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Pathway Involvement: Participating in or inhibiting specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name Molecular Formula Substituents Molecular Weight Notable Properties/Activities Reference
1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one C₇H₁₁NO₂ Azetidin-3-yl, isopropoxy ~157.17 (calculated) Hypothesized moderate lipophilicity due to isopropoxy group
1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one C₆H₈N₈O Azidoazetidine, tetrazole 208.18 High nitrogen content; potential energetic or bioactive applications
1-(1-Methyl-2-(naphthalen-2-yl)azetidin-3-yl)-2-(trityloxy)ethan-1-ol C₃₁H₃₁FNO₂ Naphthyl, trityloxy 468.23 (HRMS) Bulkier substituents reduce solubility; synthesized via column chromatography
Emraclidine (1-{2,4-dimethyl-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one) C₂₀H₂₁F₃N₄O Trifluoromethyl pyridyl, pyrrolopyridinyl 390.40 Pharmaceutical intermediate; likely high metabolic stability due to fluorinated groups
1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one C₁₈H₂₁NO₂ Adamantyl, pyridylmethoxy 283.37 Rigid adamantyl group enhances binding affinity; used in inhibitor design

Key Observations:

  • Ring Size and Strain : Azetidine derivatives (4-membered) exhibit greater ring strain compared to larger analogs (e.g., pyrrolidine or azepane derivatives), influencing reactivity and synthetic accessibility. For example, azetidine-containing compounds often require specialized protection/deprotection strategies during synthesis .
  • Substituent Effects :
    • Electron-Withdrawing Groups : Compounds with tetrazole or azide substituents (e.g., 1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one) may exhibit enhanced metabolic resistance but reduced solubility .
    • Lipophilic Groups : Isopropoxy and adamantyl substituents (as in the target compound and adamantyl derivatives) improve membrane permeability, critical for CNS-targeting drugs .

Key Differences:

  • Azetidine Derivatives : Require careful handling due to ring strain. For example, reports a 52% yield for 1r after silica gel chromatography, highlighting moderate efficiency .
  • Adamantyl Derivatives : High-yielding sulfur incorporation (e.g., 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one) but necessitate rigorous purification to remove sulfoxide byproducts .

Biological Activity

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one, a compound featuring an azetidine ring and a propan-2-yloxy group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving azetidine derivatives and propan-2-yloxy compounds. Typical synthetic routes may involve:

  • Reagents : Dichloromethane or ethanol as solvents, with catalysts like palladium or copper.
  • Conditions : Controlled temperatures and pressures to optimize yield and purity.

Properties

PropertyValue
CAS Number 2751611-04-6
Molecular Formula C8H17NO2
Molecular Weight 159.2 g/mol
Purity 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor, binding to active sites and blocking substrate interactions. This mechanism is crucial for its potential therapeutic applications.

Pharmacological Profiles

The compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Antiviral Properties : Potential applications in inhibiting viral replication.

A comprehensive review of azetidinones indicates that compounds within this class often display significant pharmacological profiles, including anti-inflammatory and anticancer properties .

Case Studies

Several studies have evaluated the biological effects of related azetidine derivatives:

  • Study on Antimicrobial Effects :
    • A series of azetidinone derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth, particularly against Staphylococcus aureus.
    • Results : Minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL.
  • Anticancer Activity Assessment :
    • In vitro studies on human colon carcinoma cells demonstrated that certain azetidinone derivatives exhibited selective cytotoxicity.
    • Findings : One derivative showed a significant reduction in cell viability (IC50 = 25 µM), suggesting potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1-(Azetidin-3-ylidene)propan-2-oneAzetidine derivativeAntimicrobial
2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olAzetidine derivativeEnzyme inhibition
1-(Azetidin-3-yl)prop-2-yn-1-oneAzetidine derivativeAntiviral

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